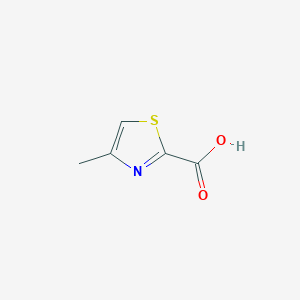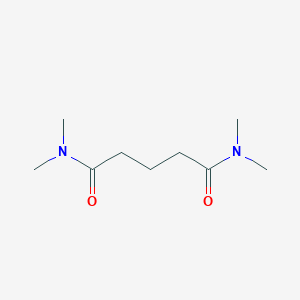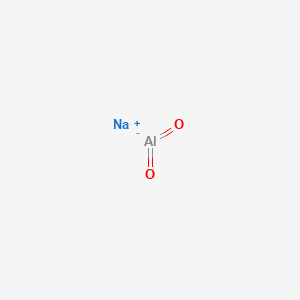
4-甲基噻唑-2-羧酸
描述
4-Methylthiazole-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO2S . It is also known by other names such as 4-methyl-1,3-thiazole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-2-carboxylic acid consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a carboxylic acid group . The InChI string is1S/C5H5NO2S/c1-3-2-9-4 (6-3)5 (7)8/h2H,1H3, (H,7,8) and the SMILES string is CC1=CSC (=N1)C (=O)O . Physical And Chemical Properties Analysis
The molecular weight of 4-Methylthiazole-2-carboxylic acid is 143.17 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, and a topological polar surface area of 78.4 Ų .科学研究应用
Organic Synthesis
“4-Methylthiazole-2-carboxylic acid” is used in the field of organic synthesis . It can be used as a starting compound for the synthesis of various derivatives. For instance, methylation of acetylaminothiazole and subsequent deacetylation can give 2-methylamino-4-methylthiazole-5-carboxylic acid .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It can be converted into esters, and the ethyl ester and anilide of thiazole-2-carboxylic acid can be used as starting compounds for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives .
Antimicrobial Activity
A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .
Lipophilicity Studies
The lipophilicity of these new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been studied . Lipophilicity is an important property that influences the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.
Hydrazide-Hydrazones Synthesis
Based on the results obtained so far and on literature reports on the biological potential of hydrazide–hydrazones, this compound has been used in the synthesis of novel compounds to obtain substances with significant antimicrobial activity .
Antibiotic Resistance Research
The derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been used in research related to antibiotic resistance . This is particularly important in the context of the increasing prevalence of antibiotic-resistant bacterial strains.
安全和危害
作用机制
Target of Action
It is structurally similar to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, which is involved in the biosynthesis of the thiazole moiety of thiamin in eukaryotes .
Mode of Action
Given its structural similarity to the adp adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, it may interact with similar targets and pathways .
Biochemical Pathways
It may be involved in the biosynthesis of the thiazole moiety of thiamin, a vital cofactor for several enzymes involved in carbohydrate metabolism .
Result of Action
It has been suggested as a potential inhibitor targeting enoyl-acyl carrier protein reductase (inha) in mycobacterium tuberculosis, indicating it could be effective in treating sensitive as well as drug-resistant strains of mtb .
属性
IUPAC Name |
4-methyl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWDFLILPTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626266 | |
| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-2-carboxylic acid | |
CAS RN |
14542-16-6 | |
| Record name | 4-Methyl-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the enzyme Thi4 contribute to the formation of 4-Methylthiazole-2-carboxylic acid?
A: Thi4, a thiazole synthase found in Saccharomyces cerevisiae, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin . Studies utilizing partially active mutants of Thi4 (C204A and H200N) have shed light on the early steps of this process. These mutants catalyze the conversion of NAD to ADP-ribose, which is further transformed into ADP-ribulose . In the presence of glycine, these mutants facilitate the formation of an advanced intermediate, ultimately leading to the synthesis of 4-Methylthiazole-2-carboxylic acid as part of the adenylated intermediate.
Q2: What is known about the structure of Thi4 and its interaction with 4-Methylthiazole-2-carboxylic acid?
A: The crystal structure of Thi4 reveals that it exists as an octamer, with each monomer containing a tightly bound adenosine diphospho-5-(β-ethyl)-4-methylthiazole-2-carboxylic acid molecule at its active site . This structure not only confirms NAD as the likely precursor but also provides the first structural insights into how this enzyme facilitates thiamin thiazole biosynthesis in eukaryotes.
Q3: What happens after the formation of the adenylated 4-Methylthiazole-2-carboxylic acid derivative?
A: While the adenylated 4-Methylthiazole-2-carboxylic acid derivative represents a significant step in thiamin biosynthesis, the subsequent steps are not fully understood. Research indicates that this compound is not directly utilized by the enzyme THI6, which catalyzes the final stages of thiamin phosphate synthesis . This suggests the existence of an unidentified enzyme responsible for converting the Thi4 product into a suitable substrate for THI6.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
